molecular formula C8H12N2O B12871127 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B12871127
M. Wt: 152.19 g/mol
InChI Key: SULSPTCNSCDMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes both nitrogen and oxygen atoms within its ring system. It is a derivative of isoxazole and pyridine, making it a valuable compound for studying the interactions and properties of these heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyrrolidin-2-one with suitable reagents to form the intermediate dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate. This intermediate is then subjected to further reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to study the interactions of heterocyclic compounds with biological molecules.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,6-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine

InChI

InChI=1S/C8H12N2O/c1-6-3-8-7(4-10(6)2)5-11-9-8/h5-6H,3-4H2,1-2H3

InChI Key

SULSPTCNSCDMMS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NOC=C2CN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.